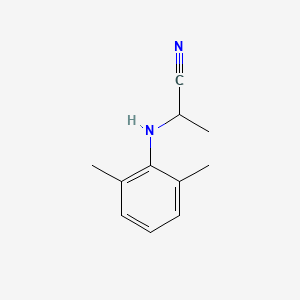![molecular formula C18H20N4 B14342627 ({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile CAS No. 93090-82-5](/img/structure/B14342627.png)
({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: is an organic compound with a complex structure that includes cyano, phenyl, and amino groups
Métodos De Preparación
The synthesis of ({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile typically involves a multi-step process. One common method includes the reaction of 4-aminobenzaldehyde with 2-cyanoethylpentylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with malononitrile to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the development of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of ({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: can be compared with similar compounds such as:
2-[[4-[2-cyanoethyl(pentyl)amino]phenyl]methylidene]propanedinitrile: This compound has a similar structure but may differ in its reactivity and applications.
2-Fluorodeschloroketamine: Although structurally different, it shares some pharmacological properties with This compound .
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93090-82-5 |
|---|---|
Fórmula molecular |
C18H20N4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-[[4-[2-cyanoethyl(pentyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H20N4/c1-2-3-4-11-22(12-5-10-19)18-8-6-16(7-9-18)13-17(14-20)15-21/h6-9,13H,2-5,11-12H2,1H3 |
Clave InChI |
ZHBFDHGWFNQAOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


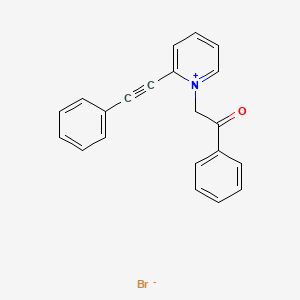
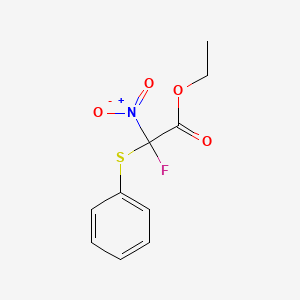
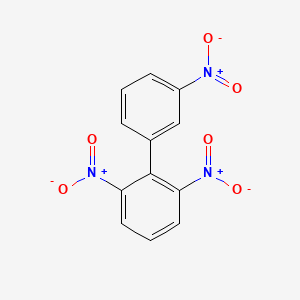
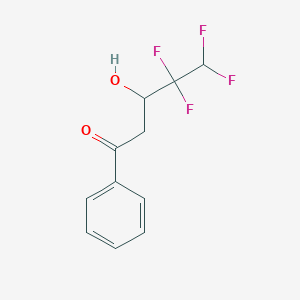
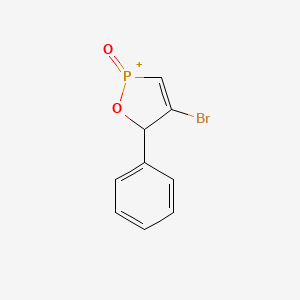

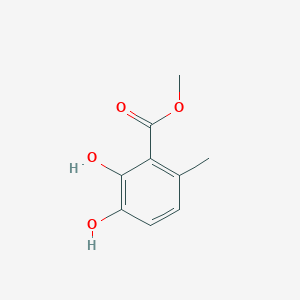

![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

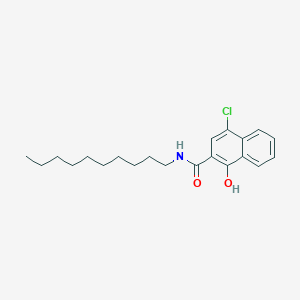
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
